2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
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Overview
Description
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a pyrazine ring substituted with a methoxy group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the reaction of 2-methoxypyrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation . The reaction proceeds through a borylation mechanism, where the boron atom is introduced into the pyrazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine.
Reduction: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dihydropyrazine.
Substitution: Various aryl or alkyl-substituted pyrazine derivatives.
Scientific Research Applications
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves its ability to form stable complexes with various biomolecules. The boronic ester moiety can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The methoxy group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-5-pyridineboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine offers unique reactivity due to the presence of the pyrazine ring, which can participate in additional types of chemical reactions. Its combination of a boronic ester and a methoxy group also provides enhanced stability and solubility, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(15-5)7-13-8/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDDXYDZWFRPNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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